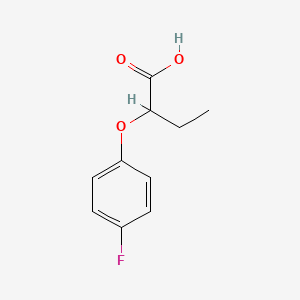
N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide is a compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is part of a novel class of sulfonamides known for their ability to block malaria transmission by targeting specific proteins in the malaria parasite, Plasmodium falciparum .
作用機序
Target of Action
The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide, also known as N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methoxybenzenesulfonamide, is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks the formation of male gametes in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of male gametes in the malaria parasite. By targeting and stabilizing Pfs16, it disrupts the normal functioning of these pathways, leading to the inhibition of male gamete formation . The downstream effects of this disruption include the prevention of parasite transmission to the mosquito .
Result of Action
The result of the compound’s action is the potent blocking of malaria transmission. By inhibiting male gamete formation in the malaria parasite life cycle, the compound prevents the parasite’s transmission to the mosquito . This makes it a promising candidate for the development of transmission-blocking antimalarials .
準備方法
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the chroman ring system followed by sulfonamide formation. The synthetic route often includes:
Formation of the chroman ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This is achieved by reacting the chroman derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
類似化合物との比較
N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide is unique due to its specific targeting of Pfs16 in Plasmodium falciparum. Similar compounds include other sulfonamides that also exhibit antimalarial activity, such as:
N-((4-hydroxychroman-4-yl)methyl)-sulfonamide: Another compound in the same class with similar activity.
N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide: Known for its potential biological activity.
N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Noted for its therapeutic applications.
These compounds share structural similarities but differ in their specific targets and biological activities.
特性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-15-8-4-5-9-16(15)24(20,21)18-12-17(19)10-11-23-14-7-3-2-6-13(14)17/h2-9,18-19H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJLIICCGTWJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[(2,4-dimethylpyrazol-3-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]acetamide](/img/structure/B2997974.png)
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2997975.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2997978.png)
![N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide](/img/structure/B2997980.png)



![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2997987.png)

![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)
